molecular formula C36H56O13 B598403 17-Thevebioside CAS No. 114613-59-1

17-Thevebioside

Cat. No. B598403
CAS RN: 114613-59-1
M. Wt: 696.831
InChI Key: IDUIVTIGQRUVTK-WJBGRGJGSA-N
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Description

17-Thevebioside is a compound isolated from the air-dried leaves of Cerbera manghas and C. odollam . It has a molecular weight of 696.82 and a formula of C36H56O13 .


Molecular Structure Analysis

The molecular structure of 17-Thevebioside is represented by the SMILES notation: OC@@C)(CC[C@@]1([H])C(CO3)=CC3=O)C@@C[C@H]5OC@HC@HO)OC@@HCO)OC)O)([H])[C@@]2([H])[C@]4(CC5)C .

Mechanism of Action

Target of Action

17alpha-Thevebioside, a compound isolated from air-dried leaves of Cerbera manghas and C. odollam , has been found to target Steroid Receptor Coactivator-3 (SRC-3) in non-small cell lung cancer (NSCLC) cells . SRC-3 is a coactivator that plays a crucial role in cellular processes such as proliferation and differentiation .

Mode of Action

The compound promotes ubiquitin-mediated degradation of SRC-3 . Ubiquitin is a small protein that tags other proteins for degradation. When 17alpha-Thevebioside interacts with SRC-3, it triggers the attachment of ubiquitin to SRC-3, marking it for destruction by the cell’s proteasome system . This leads to a significant down-regulation of SRC-3 .

Biochemical Pathways

The degradation of SRC-3 subsequently inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) - Phosphoinositide 3-Kinase (PI3K) - Protein Kinase B (AKT) signaling pathway . This pathway is involved in regulating cell survival and growth. By inhibiting this pathway, 17alpha-Thevebioside promotes apoptosis, or programmed cell death, in NSCLC cells .

Pharmacokinetics

These include absorption, distribution, metabolism, and excretion (ADME) properties that impact the bioavailability of the compound . The compound’s physical properties, such as being a powder , may influence its absorption and distribution in the body

Result of Action

The result of 17alpha-Thevebioside’s action is the inhibition of tumor growth in NSCLC. By promoting the degradation of SRC-3 and inhibiting the IGF-1R-PI3K-AKT signaling pathway, the compound induces apoptosis in NSCLC cells . This leads to a reduction in cell proliferation and tumor growth .

Action Environment

The action of 17alpha-Thevebioside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C, protected from air and light . These conditions may help maintain the stability and efficacy of the compound. Additionally, the compound’s action may be influenced by the specific cellular environment in which it is active, including the presence of other molecules and the state of the targeted cells .

Safety and Hazards

The safety data sheet for 17-Thevebioside suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

A study found that 17-Thevebioside has potential anti-tumor activity, particularly against NSCLC cells . This suggests that future research could focus on further exploring its potential as a therapeutic agent in cancer treatment .

properties

IUPAC Name

3-[14-hydroxy-3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCSKUSUYQVKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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